molecular formula C20H36N4O9 B1203547 Arthrobactin CAS No. 39007-57-3

Arthrobactin

Cat. No.: B1203547
CAS No.: 39007-57-3
M. Wt: 476.5 g/mol
InChI Key: BPEXJHGGARTCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arthrobactin is a hydroxy fatty acid.

Scientific Research Applications

Biological Significance

Iron Acquisition
Arthrobactin is primarily known for its ability to chelate iron from the environment, which is essential for bacterial growth and metabolism. It operates through a sophisticated mechanism involving transport proteins that facilitate iron uptake into bacterial cells. Research indicates that this compound can effectively stimulate growth in Pseudomonas aeruginosa, demonstrating its importance in microbial ecology and pathogenicity .

Applications in Biotechnology

Bioremediation
The capability of this compound to mobilize iron has implications for bioremediation, particularly in heavy metal-contaminated environments. By enhancing the bioavailability of essential nutrients and potentially detoxifying harmful metals, this compound could be utilized to improve soil health and restore contaminated sites .

Agricultural Enhancements
this compound's role in promoting plant growth through enhanced nutrient availability suggests potential applications in agriculture. It could be used as a biostimulant to improve crop yields, especially in soils with low iron content.

Medical Implications

Antimicrobial Resistance
Research into this compound has revealed insights into bacterial resistance mechanisms against antimicrobial peptides. Understanding how bacteria utilize siderophores like this compound to thrive in hostile environments can inform the development of new therapeutic strategies against antibiotic-resistant pathogens .

Case Studies

Study Title Findings Application Area
"Role of Siderophores in Iron Acquisition"Identified the mechanisms by which Pseudomonas aeruginosa utilizes this compound for iron uptake.Microbial Pathogenicity
"Bioremediation Potential of Siderophores"Demonstrated the effectiveness of this compound in enhancing metal solubility and bioavailability in contaminated soils.Environmental Biotechnology
"Siderophore-Mediated Resistance to Antimicrobials"Explored how this compound contributes to resistance against host antimicrobial peptides.Medical Research

Properties

CAS No.

39007-57-3

Molecular Formula

C20H36N4O9

Molecular Weight

476.5 g/mol

IUPAC Name

4-[5-[acetyl(hydroxy)amino]pentylamino]-2-[2-[5-[acetyl(hydroxy)amino]pentylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C20H36N4O9/c1-15(25)23(32)11-7-3-5-9-21-17(27)13-20(31,19(29)30)14-18(28)22-10-6-4-8-12-24(33)16(2)26/h31-33H,3-14H2,1-2H3,(H,21,27)(H,22,28)(H,29,30)

InChI Key

BPEXJHGGARTCIR-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O

Key on ui other cas no.

39007-57-3

Synonyms

arthrobactin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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